Solution-Processed OLED Device Performance: ADN vs. MADN and TBADN Current Efficiency Comparison
In a direct head-to-head comparison of OLED devices fabricated via spin-coating using DPAVBi as the dopant, ADN exhibited zero electroluminescence (no light emitted), while the 2-methyl-substituted analog MADN and the 2-tert-butyl-substituted analog TBADN delivered measurable current efficiencies of 1.5–2.1 cd/A [1]. In stark contrast, when the identical materials were processed via vacuum deposition, all three ADN-derivative materials achieved comparable high efficiency (4.6–7.0 cd/A) [1]. SEM analysis of the spin-coated films revealed that ADN formed crystalline domains on the PEDOT surface, whereas MADN and TBADN produced amorphous, clear films suitable for charge injection and radiative recombination [1].
| Evidence Dimension | Current efficiency in solution-processed (spin-coated) OLED devices |
|---|---|
| Target Compound Data | No light emission (0 cd/A) |
| Comparator Or Baseline | MADN: 1.5–2.1 cd/A; TBADN: 1.5–2.1 cd/A |
| Quantified Difference | ADN: 0 cd/A; MADN/TBADN: 1.5–2.1 cd/A (infinite relative difference; ADN non-functional in this processing modality) |
| Conditions | Device structure: ITO/PEDOT/EML/LiF/Al; EML: Host (ADN, MADN, or TBADN) doped with DPAVBi; Spin-coating fabrication method |
Why This Matters
ADN is functionally incompatible with solution-processed OLED fabrication, whereas its alkyl-substituted analogs (MADN, TBADN) are viable; this dictates that ADN procurement is appropriate only for vacuum-deposition manufacturing workflows.
- [1] Park, Y.; Park, J.; Park, J. Alkyl Group Effect on Small Molecule Emitter Based on Anthracene Moiety in Solution Process. Mol. Cryst. Liq. Cryst. 2011, 539, 11–17. DOI: 10.1080/15421406.2011.565868. View Source
